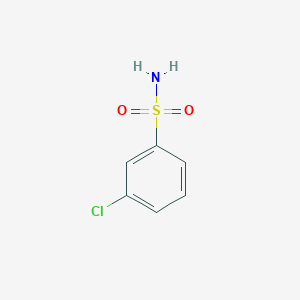

3-Clorobencenosulfonamida

Descripción general

Descripción

3-Chlorobenzenesulfonamide is an organic compound with the molecular formula C6H6ClNO2S. It is a derivative of benzenesulfonamide where a chlorine atom is substituted at the third position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Overview : 3-Chlorobenzenesulfonamide serves as a key building block in the synthesis of various organosulfur compounds, including sulfonimidates. These compounds are significant for their utility in polymer chemistry and as alkyl transfer reagents.

Key Reactions :

- Synthesis of Sulfonimidates : 3-Chlorobenzenesulfonamide can be reacted with sulfur reagents to form sulfonimidates, which are used as precursors for polymers and other complex molecules. The decomposition of sulfonimidates at elevated temperatures allows for the formation of poly(oxothiazene) polymers and thionylphosphazene monomers.

- Formation of C13H10Cl2N2O3S : This compound can be synthesized by reacting 3-Chlorobenzenesulfonamide with 1-chloro-4-isocyanato-benzene under specific conditions, showcasing its role in creating more complex chemical structures.

Pharmacological Applications

Overview : 3-Chlorobenzenesulfonamide is integral in the synthesis of several clinically important drugs, particularly thiazide diuretics like indapamide and metolazone, which are used to manage hypertension.

Mechanism of Action :

- Carbonic Anhydrase Inhibition : Research indicates that drugs derived from 3-Chlorobenzenesulfonamide exhibit varying affinities for different carbonic anhydrase (CA) isoforms. These interactions can inhibit the catalytic activity of CA, which is crucial for the pharmacological effects of these drugs .

- Synergistic Effects : Studies have shown that when combined with certain antibiotics, 3-Chlorobenzenesulfonamide can enhance their efficacy against resistant bacterial strains, indicating potential for use in combination therapies.

Biochemical Research

Overview : In biochemistry, 3-Chlorobenzenesulfonamide is utilized to investigate enzyme inhibition and protein binding interactions.

Applications in Research :

- Inhibition Studies : It has been used to study interactions with bacterial enzymes involved in folate synthesis, which is critical for understanding its antibacterial properties.

- Selective Inhibitors Development : Compounds derived from 3-Chlorobenzenesulfonamide have been identified as selective inhibitors of human intestinal carboxylesterases (hiCE), which could modulate drug toxicity and enhance therapeutic efficacy .

Data Table: Summary of Applications

Case Studies

-

Thiazide Derivatives Synthesis :

- A study demonstrated the successful synthesis of thiazide derivatives from 3-Chlorobenzenesulfonamide, highlighting its role in developing new antihypertensive agents. The derivatives showed significant activity against various CA isoforms, indicating their potential clinical relevance.

- Enzyme Inhibition Research :

Mecanismo De Acción

Target of Action

The primary targets of 3-Chlorobenzenesulfonamide are the twelve carbonic anhydrase (CA) isoforms . These enzymes catalyze the hydration of carbon dioxide to bicarbonate and acid protons, playing a crucial role in many biological functions in the human body . They are also implicated in numerous ailments and diseases such as glaucoma, high altitude sickness, and cancer .

Mode of Action

3-Chlorobenzenesulfonamide acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . It inhibits the enzymatic activity of carbonic anhydrases . Despite being designed to inhibit a particular isoform, it can bind to others with similar affinity, potentially causing toxic side effects .

Biochemical Pathways

The inhibition of carbonic anhydrases by 3-Chlorobenzenesulfonamide affects the hydration of carbon dioxide to bicarbonate and acid protons . This can lead to an increase in HCO3- and PO43- excretion in the proximal tubule . The compound’s interaction with these enzymes can significantly impact various biochemical pathways and their downstream effects.

Result of Action

The inhibition of carbonic anhydrases by 3-Chlorobenzenesulfonamide can lead to various molecular and cellular effects. For instance, it can disrupt the balance of bicarbonate and acid protons in the body, affecting many biological functions . Moreover, it can cause toxic side effects due to its affinity for multiple carbonic anhydrase isoforms .

Action Environment

The action, efficacy, and stability of 3-Chlorobenzenesulfonamide can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the compound’s stability and degradation kinetics . Furthermore, the compound’s interaction with its targets can be influenced by the physiological environment, including the presence of other molecules and ions.

Análisis Bioquímico

Biochemical Properties

It is known that sulfonamides, a group of compounds to which 3-Chlorobenzenesulfonamide belongs, can interact with various enzymes and proteins . These interactions can influence the function of these biomolecules, potentially affecting various biochemical processes.

Cellular Effects

Related sulfonamides have been shown to have effects on various types of cells and cellular processes . For instance, some sulfonamides can inhibit the activity of carbonic anhydrase, an enzyme involved in maintaining pH and fluid balance in cells .

Molecular Mechanism

The molecular mechanism of action of 3-Chlorobenzenesulfonamide is not fully known. It is likely that it exerts its effects at the molecular level through interactions with biomolecules. This could involve binding interactions with proteins or enzymes, leading to changes in their activity .

Temporal Effects in Laboratory Settings

It is known that the compound is a solid at room temperature and has a melting point of 148-150°C . This suggests that it is relatively stable under normal laboratory conditions.

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 3-Chlorobenzenesulfonamide in animal models. The use of related sulfonamides in animals has been documented .

Metabolic Pathways

It is known that sulfonamides can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is known that sulfonamides can interact with various transporters and binding proteins .

Subcellular Localization

It is known that sulfonamides can interact with various cellular compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorobenzenesulfonamide typically involves the chlorination of benzenesulfonamide. One common method includes the reaction of benzenesulfonamide with a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods: In industrial settings, the production of 3-Chlorobenzenesulfonamide may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product is achieved through crystallization or recrystallization techniques using solvents like ethanol or methanol.

Análisis De Reacciones Químicas

Types of Reactions: 3-Chlorobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or catalytic hydrogenation using palladium on carbon.

Major Products:

Substitution: Formation of various substituted benzenesulfonamides.

Oxidation: Formation of 3-chlorobenzenesulfonic acid.

Reduction: Formation of 3-chlorobenzenesulfonamide derivatives with reduced functional groups.

Comparación Con Compuestos Similares

3-Chlorobenzenesulfonamide can be compared with other similar compounds, such as:

Benzenesulfonamide: Lacks the chlorine substitution, making it less reactive in certain chemical reactions.

4-Chlorobenzenesulfonamide: The chlorine atom is substituted at the fourth position, which can lead to different reactivity and biological activity.

2-Chlorobenzenesulfonamide: The chlorine atom is substituted at the second position, affecting its chemical and biological properties.

Uniqueness: The unique positioning of the chlorine atom at the third position in 3-Chlorobenzenesulfonamide imparts distinct chemical reactivity and biological activity compared to its isomers and other benzenesulfonamide derivatives.

Actividad Biológica

3-Chlorobenzenesulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

3-Chlorobenzenesulfonamide primarily acts as a competitive inhibitor of carbonic anhydrases (CAs), a family of enzymes that catalyze the reversible hydration of carbon dioxide. The compound mimics p-aminobenzoic acid (PABA), disrupting folic acid synthesis in bacteria and affecting bicarbonate balance in human physiology. This inhibition can lead to various cellular effects, including altered pH levels and disrupted metabolic processes.

Key Mechanisms:

- Target Enzymes : Inhibits multiple isoforms of carbonic anhydrases, particularly CA IX and CA II.

- Biochemical Pathways : Affects bicarbonate production, influencing acid-base homeostasis in biological systems.

- Cellular Effects : Alters enzyme activity, potentially leading to apoptosis in cancer cells and antimicrobial effects against pathogenic bacteria .

Antimicrobial Activity

3-Chlorobenzenesulfonamide exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains. For instance, studies report minimum inhibitory concentrations (MIC) against Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .

Anticancer Potential

Research indicates that 3-Chlorobenzenesulfonamide derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The compound's ability to disrupt cellular functions makes it a candidate for developing new anticancer therapies. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against these cancer cells, suggesting potent cytotoxicity .

Case Studies

- Enzyme Inhibition : A study evaluated the inhibitory effects of various benzenesulfonamide derivatives on carbonic anhydrase IX. Compounds showed IC50 values ranging from 10.93 to 25.06 nM for CA IX, indicating strong selectivity over CA II .

- Anticancer Activity : Another investigation assessed the anticancer effects of sulfonamide derivatives on HeLa cells, revealing significant apoptosis induction and cell cycle arrest at sub-G1 phase with IC50 values around 6-7 µM .

- Antimicrobial Efficacy : In vitro tests highlighted that certain derivatives exhibited MIC values below 7 mg/mL against common pathogens, showcasing their potential utility in treating bacterial infections .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) | Carbonic Anhydrase Inhibition (IC50) |

|---|---|---|---|

| 3-Chlorobenzenesulfonamide | 6.72 mg/mL (E. coli) | 6-7 µM (HeLa) | 10.93-25.06 nM (CA IX) |

| Benzenesulfonamide | Higher MIC | Moderate | Lower inhibition |

| 4-Chlorobenzenesulfonamide | Variable | Moderate | Comparable inhibition |

| 2-Chlorobenzenesulfonamide | Lower efficacy | Low | Less effective |

Propiedades

IUPAC Name |

3-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYQJNPRQUFCGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333989 | |

| Record name | 3-Chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17260-71-8 | |

| Record name | 3-Chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.